molecular formula C21H18N4O5 B5217444 benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate

benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B5217444
M. Wt: 406.4 g/mol
InChI Key: KQYMRBTXUTWYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory, analgesic, and antipyretic properties may be due to its ability to inhibit the production of prostaglandins, which are responsible for causing pain, inflammation, and fever. Its potential anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Its insecticidal and fungicidal properties may be due to its ability to disrupt the metabolism and growth of insects and fungi.
Biochemical and Physiological Effects:
Benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate has been found to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to exhibit insecticidal and fungicidal properties.

Advantages and Limitations for Lab Experiments

Benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits a wide range of potential applications in various fields, making it a versatile compound for researchers to study. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate. One potential direction is the further exploration of its potential anticancer activity and its mechanism of action in cancer cells. Another potential direction is the development of new pesticides based on its insecticidal and fungicidal properties. In addition, the development of new sensors and imaging agents based on its fluorescent properties is another potential direction for future research. Finally, further studies are needed to fully understand its potential side effects and toxicity.

Synthesis Methods

The synthesis of benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-methoxy-3-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-5-carbonitrile. The second step involves the reaction of the pyrazole compound with benzyl bromide in the presence of potassium carbonate to form benzyl 3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate. The final step involves the reaction of the carboxylate compound with ethyl cyanoacetate in the presence of sodium ethoxide to form benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been shown to have potential anticancer activity by inhibiting the growth of cancer cells. In the agricultural industry, it has been found to exhibit insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In the materials science field, it has been found to exhibit fluorescent properties, making it a potential candidate for the development of new sensors and imaging agents.

properties

IUPAC Name

benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-29-19-9-8-16(12-18(19)25(27)28)20-17(13-24(23-20)11-5-10-22)21(26)30-14-15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYMRBTXUTWYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OCC3=CC=CC=C3)CCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)pyrazole-4-carboxylate

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